molecular formula C13H9ClO B7765952 2-Chlorobenzophenone CAS No. 51330-06-4

2-Chlorobenzophenone

Cat. No.: B7765952
CAS No.: 51330-06-4
M. Wt: 216.66 g/mol
InChI Key: VMHYWKBKHMYRNF-UHFFFAOYSA-N
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Description

2-Chlorobenzophenone is an organic compound with the molecular formula ClC₆H₄COC₆H₅. It is a chlorinated derivative of benzophenone and is used in various chemical applications. The compound is known for its role as an intermediate in organic synthesis and its utility in the production of pharmaceuticals and other fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chlorobenzophenone can be synthesized through a Friedel-Crafts acylation reaction. This involves the reaction of benzene with 2-chlorobenzoyl chloride in the presence of a catalyst such as aluminum chloride (AlCl₃). The reaction is typically carried out at temperatures ranging from -20°C to 15°C . The process involves the following steps:

  • Benzene and 2-chlorobenzoyl chloride are mixed in a halogenated hydrocarbon solvent.
  • Aluminum chloride is added as a catalyst.
  • The reaction mixture is maintained at the specified temperature range.
  • After the reaction is complete, an acid is added to quench the reaction.
  • The product is filtered and crystallized to obtain pure this compound.

Industrial Production Methods

The industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. The process is designed to be cost-effective, environmentally friendly, and safe. The use of halogenated hydrocarbons as solvents and aluminum chloride as a catalyst ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chlorobenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Major Products Formed

    Reduction: Benzhydrol derivatives.

    Substitution: Various substituted benzophenones depending on the nucleophile used.

    Oxidation: Oxidized benzophenone derivatives.

Scientific Research Applications

2-Chlorobenzophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chlorobenzophenone involves its interaction with specific molecular targets. In reduction reactions, for example, the compound undergoes nucleophilic attack by hydride ions from reducing agents like lithium aluminum hydride. This results in the formation of benzhydrol derivatives . The pathways and molecular targets involved depend on the specific reaction and application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the chlorine atom at the ortho position, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in the synthesis of various complex organic molecules .

Properties

IUPAC Name

(2-chlorophenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H9ClO/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMHYWKBKHMYRNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6063721
Record name Methanone, (2-chlorophenyl)phenyl-
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Molecular Weight

216.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5162-03-8, 51330-06-4
Record name 2-Chlorobenzophenone
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Record name 2-Chlorobenzophenone
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Record name (2-Chlorophenyl)phenylmethanone
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Record name 2-Chlorobenzophenone
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Record name Methanone, (2-chlorophenyl)phenyl-
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Record name Methanone, (2-chlorophenyl)phenyl-
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Record name 2-chlorobenzophenone
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Record name 2-CHLOROBENZOPHENONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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